(1S)-1-(oxetan-3-yl)ethanol
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Overview
Description
“(1S)-1-(oxetan-3-yl)ethanol” is a chemical compound with the CAS Number: 2375165-26-5 and a linear formula of C5H10O2 . It has a molecular weight of 102.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 . This indicates that the molecule consists of an oxetane ring attached to an ethanol group.Scientific Research Applications
Synthesis of Oxetan-3-ones
A significant application of (1S)-1-(oxetan-3-yl)ethanol is in the synthesis of various oxetan-3-ones, which are valuable substrates in drug discovery. A practical one-step synthesis method has been developed using propargylic alcohols, including this compound, in an "open flask" procedure that does not require the exclusion of moisture or air (Ye, He, & Zhang, 2010).
Novel Synthesis Routes
A novel route for synthesizing pharmaceutically significant 3-substituted oxetan-3-yl methyl alcohols has been developed, starting from malonates and including this compound. This method exemplifies the versatility and efficiency of the synthesis process for a range of oxetanes (Boyd & Davies, 2014).
Enantioselective Intramolecular Openings
The compound has been used in the catalytic enantioselective intramolecular ring-opening of oxetanes with alcohols. This process is catalyzed by (salen)Co(III) complexes, providing access to enantioenriched tetrahydrofurans, which are important in various chemical syntheses (Loy & Jacobsen, 2009).
Preparation of Aryloxetanes and Arylazetidines
This compound is used in the preparation of aryloxetanes and arylazetidines through a nickel-mediated alkyl-aryl Suzuki coupling. This method is efficient for installing these motifs into aromatic systems, which are prominent in medicinal chemistry (Duncton et al., 2008).
Role in Catalysis
The compound plays a role in catalytic reactions, such as in the selective oxidation of ethanol to acetaldehyde on gold. Studies involving ethanol and this compound provide insights into the mechanisms of oxidation chemistry of alcohols (Gong & Mullins, 2008).
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-(oxetan-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHUSPCROMGYQZ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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